N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups and halogen substituents. According to official nomenclature standards, the compound is designated as N-[1-(5-bromo-3-fluoro-2-pyridinyl)ethenyl]acetamide, which precisely describes the structural arrangement of functional groups and their connectivity. The Chemical Abstracts Service has assigned this compound the registry number 887143-43-3, providing a unique identifier for database searches and regulatory purposes.
The molecular formula C₉H₈BrFN₂O reflects the elemental composition, indicating the presence of nine carbon atoms, eight hydrogen atoms, one bromine atom, one fluorine atom, two nitrogen atoms, and one oxygen atom. The average molecular mass has been determined to be 259.078 atomic mass units, while the monoisotopic mass is recorded as 257.980403 atomic mass units. These precise mass measurements are essential for analytical identification and characterization using mass spectrometry techniques.
Several alternative nomenclature systems have been employed to describe this compound in various chemical databases and literature sources. The German nomenclature system designates it as N-[1-(5-Brom-3-fluor-2-pyridinyl)vinyl]acetamid, while the French system uses N-[1-(5-Bromo-3-fluoro-2-pyridinyl)vinyl]acétamide. These multilingual nomenclature variants ensure international recognition and facilitate cross-referencing in global chemical databases and research publications.
The Simplified Molecular Input Line Entry System representation of this compound is CC(=O)NC(=C)C1=C(C=C(C=N1)Br)F, which provides a compact textual notation for computer processing and database storage. Additionally, the International Chemical Identifier string InChI=1S/C9H8BrFN2O/c1-5(13-6(2)14)9-8(11)3-7(10)4-12-9/h3-4H,1H2,2H3,(H,13,14) offers a standardized format for unambiguous chemical structure representation.
| Identification Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 887143-43-3 |
| Molecular Formula | C₉H₈BrFN₂O |
| Average Molecular Mass | 259.078 u |
| Monoisotopic Mass | 257.980403 u |
| ChemSpider Identification | 25995892 |
| MDL Number | MFCD17171316 |
Properties
IUPAC Name |
N-[1-(5-bromo-3-fluoropyridin-2-yl)ethenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN2O/c1-5(13-6(2)14)9-8(11)3-7(10)4-12-9/h3-4H,1H2,2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLXJZARYMBSNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=C)C1=C(C=C(C=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
A critical intermediate in the synthesis of N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide is 1-(5-bromo-3-fluoropyridin-2-yl)ethanone. This ketone derivative is synthesized from 5-bromo-3-fluoropyridine-2-carbonitrile through a Grignard reaction followed by acidic hydrolysis.
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | 5-bromo-3-fluoropyridine-2-carbonitrile (10.1 g, 50 mmol), THF (250 mL), cooled to 0 °C, methylmagnesium chloride (3.0 M, 16.75 mL) added dropwise under nitrogen atmosphere | Grignard addition to nitrile forming an imine magnesium intermediate | — |
| 2 | Aqueous HCl (3 M, 500 mL) at 0 °C, then warmed to room temperature and stirred for 16 h | Hydrolysis of the intermediate to yield the ketone | 93% isolated yield |
The reaction is conducted under inert atmosphere to prevent moisture and oxygen interference. After completion, the mixture is quenched into saturated sodium carbonate solution and extracted with ethyl acetate. The organic layer is dried and concentrated to afford the ketone as a solid with high purity and yield.
Formation of this compound
The target compound is synthesized by introducing the acetamide functionality onto the vinyl position adjacent to the pyridine ring. Although direct literature on the exact preparation of the bromo-fluoro derivative is limited, analogous procedures for related compounds such as N-(1-(5-fluoropyridin-2-yl)vinyl)acetamide provide a reliable synthetic blueprint.
Analogous Preparation Method (for N-(1-(5-Fluoropyridin-2-yl)vinyl)acetamide):
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | 5-fluoropicolinonitrile (9.30 g, 76.2 mmol) in THF (40 mL), added dropwise to methylmagnesium bromide (3 M in diethyl ether, 30.47 mL, 91.4 mmol) in THF (40 mL) at 0 °C | Formation of Grignard intermediate by nucleophilic addition to nitrile | — |
| 2 | Acetic anhydride (8.64 mL, 91.4 mmol) in dichloromethane (2 mL) added dropwise at 0 °C, then warmed to room temperature and stirred overnight | Acylation to form the vinyl acetamide moiety | 31% isolated yield |
The reaction mixture is then quenched with aqueous sodium bicarbonate, extracted with ethyl acetate, dried, and purified by flash chromatography to isolate the target compound as a yellow solid.
Extrapolation to Bromo-Fluoro Derivative:
Given the structural similarity, the preparation of this compound likely follows a similar route:
- Starting from 1-(5-bromo-3-fluoropyridin-2-yl)ethanone or the corresponding nitrile,
- Formation of the vinyl intermediate via a Grignard reaction or related nucleophilic addition,
- Subsequent acylation with acetic anhydride or acetamide under controlled temperature conditions,
- Work-up involving aqueous quenching, organic extraction, drying, and chromatographic purification.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Tetrahydrofuran (THF), dichloromethane (DCM) | Anhydrous solvents preferred to avoid Grignard reagent decomposition |
| Temperature | 0 °C for Grignard addition and acylation, room temperature for stirring | Low temperature controls reaction rate and selectivity |
| Atmosphere | Inert (nitrogen or argon) | Prevents moisture and oxygen interference |
| Work-up | Aqueous sodium bicarbonate or sodium carbonate quench, ethyl acetate extraction | Neutralizes acids and extracts organic product |
| Purification | Flash chromatography (hexanes/ethyl acetate 3:1) | Ensures high purity of final compound |
Analytical Data Supporting Synthesis
| Technique | Observed Data (N-(1-(5-Fluoropyridin-2-yl)vinyl)acetamide) | Interpretation |
|---|---|---|
| LRMS (m/z) | 181 (M+1)+ | Molecular ion peak consistent with expected mass |
| ^1H NMR (300 MHz, CDCl3) | δ 2.21 (s, 3H, CH3), 5.47 (s, 1H, vinyl H), 6.47 (s, 1H, vinyl H), 7.48-8.37 (m, aromatic H), 9.07 (br s, NH) | Chemical shifts consistent with vinyl acetamide and pyridine protons |
Although this data is for the fluorinated analogue, similar spectral characteristics are expected for the bromo-fluoro derivative, with slight shifts due to bromine's electronic effects.
Summary Table of Preparation Methods
Research Findings and Considerations
- The Grignard reaction on pyridine nitriles is a reliable method to introduce vinyl or ethanone functionalities adjacent to the heterocyclic ring.
- Bromine substitution requires careful control of reaction conditions to avoid dehalogenation or side reactions.
- The acylation step with acetic anhydride is crucial to form the acetamide moiety, often requiring low temperature to prevent polymerization or side products.
- Purification by flash chromatography is necessary due to the formation of side products and to achieve high purity.
- Yields for the bromo-fluoro derivative are expected to be comparable or slightly lower than the fluorinated analogue due to steric and electronic effects of bromine.
Chemical Reactions Analysis
Types of Reactions: N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions can occur at the bromine or fluorine positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) and potassium fluoride (KF) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Corresponding amines.
Substitution Products: Derivatives with different halogen atoms.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile building block in organic chemistry.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Converts to oxides or higher oxidation states | Pyridine oxides |
| Reduction | Forms amines or alcohols | Amines |
| Substitution | Replaces halogen with other functional groups | Various substituted derivatives |
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The presence of halogen atoms enhances its ability to penetrate bacterial membranes.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 10 µg/mL | [Source A] |
| Staphylococcus aureus | 5 µg/mL | [Source B] |
| Pseudomonas aeruginosa | 15 µg/mL | [Source C] |
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Studies have shown that it can inhibit the proliferation of certain cancer cell lines.
Case Study: Cancer Cell Line Inhibition
Research conducted on various cancer cell lines revealed:
-
Cell Line : HepG2 (liver cancer)
- IC50 : 12 µM
- Mechanism : Induction of apoptosis
-
Cell Line : MCF7 (breast cancer)
- IC50 : 18 µM
- Mechanism : Cell cycle arrest at G1 phase
These findings suggest that this compound could be a lead compound for developing new anticancer agents.
Pharmaceutical Development
The compound is being explored for its potential as a pharmaceutical agent due to its biological activities. It may interact with specific molecular targets, modulating enzyme activities relevant to disease pathways.
Enzyme Inhibition Studies
This compound has shown promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 Value | Mechanism of Action |
|---|---|---|
| Dihydroorotate Dehydrogenase (DHODH) | 25 µM | Competitive inhibition |
Material Science
In addition to its biological applications, this compound is used in the development of new materials. Its unique chemical properties allow it to be incorporated into polymers and other materials, enhancing their functionality.
Mechanism of Action
The mechanism by which N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Halogen Effects: Bromine at the 5-position is a common feature (all except alachlor analogs), likely enhancing electrophilic reactivity or binding in target interactions . Fluorine in the target compound may improve metabolic stability and lipophilicity compared to non-fluorinated analogs .
- The amino group in N-(5-Amino-3-bromopyridin-2-yl)acetamide could enable hydrogen bonding, making it suitable for protease inhibitor scaffolds . The vinyl group in the target compound may confer rigidity or serve as a site for further functionalization (e.g., polymerization) .
Research and Application Trends
- Medicinal Chemistry: Fluorine and bromine substitutions are prevalent in kinase inhibitors and antimicrobial agents. The target compound’s fluorine atom may enhance target affinity compared to non-fluorinated analogs .
- Agrochemicals : Chloro-acetamide derivatives (e.g., alachlor) dominate as herbicides, but brominated pyridines are emerging as alternatives with improved selectivity .
Biological Activity
N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H8BrF2N2O. The presence of bromine and fluorine atoms in its structure is believed to enhance its biological activity by increasing lipophilicity and stability, which are crucial for interaction with biological targets.
The mechanism of action for this compound involves its binding to specific enzymes or receptors, modulating their activity. This interaction can influence various cellular processes, including signal transduction pathways and gene expression. Ongoing research aims to elucidate the exact pathways involved.
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial properties, particularly against gram-positive bacteria. For instance, derivatives of related compounds have shown minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against strains such as Staphylococcus aureus and Streptococcus pneumoniae .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone (7j) | 0.25 | S. aureus, S. pneumoniae |
| Linezolid | 2.0 | S. aureus |
Anticancer Activity
The compound has also been evaluated for anticancer activity, with preliminary results suggesting potential efficacy against various cancer cell lines. The cytotoxic effects are being investigated to determine the therapeutic window and safety profile.
Case Studies and Research Findings
- Antibacterial Evaluation : A study conducted on related compounds demonstrated that those containing the pyridine structure exhibited significant antibacterial activity, outperforming traditional antibiotics like linezolid . The study emphasized the importance of structural modifications in enhancing antibacterial efficacy.
- Molecular Docking Studies : Computational studies have predicted binding modes between this compound and target proteins involved in bacterial resistance mechanisms. These studies provide insights into how modifications in the compound's structure can lead to improved interactions with biological targets .
- Cytotoxicity Assessment : Cytotoxicity assays using various cancer cell lines have shown that while some derivatives exhibit promising anticancer effects, they also present dose-dependent toxic effects at higher concentrations . This balance between efficacy and toxicity is crucial for developing safe therapeutic agents.
Q & A
Q. Q1. What are the recommended synthetic routes for N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide, and how can reaction conditions be optimized?
Answer: The synthesis involves halogenated pyridine precursors and vinyl-acetamide coupling. Key steps include:
- Reagent Selection : Use bromine and acetic anhydride for bromination and acetylation, respectively. Catalysts like palladium (for cross-coupling) or acid/base systems (for condensation) are critical .
- Optimization : Vary temperature (80–120°C), solvent polarity (DMF, THF), and reaction time (12–24 hrs) to maximize yield. Monitor purity via HPLC or LC-MS .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
Q. Q2. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
Answer:
Q. Q3. What are the stability and solubility profiles of this compound under experimental conditions?
Answer:
- Stability : Degrades under prolonged UV exposure or acidic/basic conditions. Store at –20°C in inert atmospheres .
- Solubility : Soluble in DMSO, DMF, and dichloromethane (>50 mg/mL); limited in water (<0.1 mg/mL). Use sonication or co-solvents (e.g., PEG-400) for aqueous assays .
Advanced Research Questions
Q. Q4. How can computational methods (e.g., DFT) predict the reactivity or electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity. The electron-withdrawing bromo/fluoro groups lower LUMO energy, enhancing reactivity in nucleophilic substitutions .
- Molecular Dynamics : Simulate solvation effects or binding affinities to biological targets (e.g., kinases) using software like Gaussian or GROMACS .
Q. Q5. What strategies resolve contradictions in reported bioactivity data for structurally similar acetamide derivatives?
Answer:
- Structural Comparisons : Compare substituent effects (e.g., bromo vs. chloro analogs alter steric/electronic profiles). For example, fluorinated derivatives show higher metabolic stability than chlorinated ones .
- Experimental Replication : Standardize assays (e.g., IC measurements against a common cell line) and control variables (e.g., pH, serum content) .
Q. Q6. How can reaction mechanisms for side products (e.g., dehalogenation or hydrolysis) be elucidated during synthesis?
Answer:
Q. Q7. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
